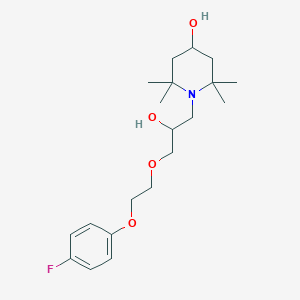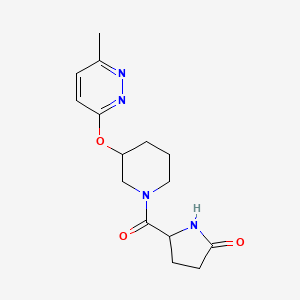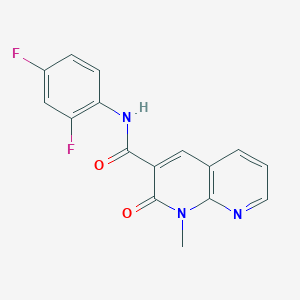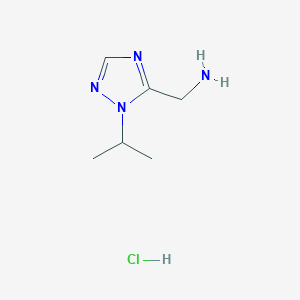
1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C20H32FNO4 and its molecular weight is 369.477. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
The structural complexity of this compound makes it a valuable precursor in the synthesis of bioactive natural products. Its multiple functional groups allow for selective modifications, enabling the creation of a diverse array of natural product analogs with potential biological activities .
Conducting Polymers
Due to its phenolic and ether functionalities, this compound can be polymerized to form conducting polymers. These materials are of interest for their electrical properties and stability, making them suitable for applications in electronics and energy storage devices .
Antioxidants
The phenolic moiety in the compound’s structure suggests antioxidant properties. As antioxidants, such compounds can be used to protect cells and tissues from oxidative damage, which has implications in health, cosmetics, and food preservation .
Ultraviolet Absorbers
This compound can potentially serve as an ultraviolet (UV) absorber due to the presence of the fluorophenoxy group. UV absorbers are crucial in protecting materials and skin from harmful UV radiation, finding applications in coatings, plastics, and sunscreen formulations .
Flame Retardants
The tetramethylpiperidinol group is known for its flame-retardant properties. Incorporating this compound into materials could enhance their flame resistance, which is highly beneficial for safety in various industries, including textiles, construction, and electronics .
Adhesives and Coatings
The compound’s molecular structure, featuring multiple ether and hydroxyl groups, suggests that it could improve the thermal stability and adhesion properties of materials. This makes it a candidate for use in the formulation of advanced adhesives and coatings .
Anti-tumor and Anti-inflammatory Agents
Research indicates that derivatives of m-aryloxy phenols exhibit anti-tumor and anti-inflammatory effects. This compound, with its complex aryloxy and hydroxypropyl groups, may be explored for its efficacy in medical treatments and pharmaceutical applications .
Low Surface Energy Coatings
The fluorinated segment of the molecule implies potential applications in the development of low surface energy coatings. These coatings are sought after for their water-repellent and self-cleaning properties, applicable in automotive, aerospace, and consumer goods industries .
Propriétés
IUPAC Name |
1-[3-[2-(4-fluorophenoxy)ethoxy]-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNO4/c1-19(2)11-16(23)12-20(3,4)22(19)13-17(24)14-25-9-10-26-18-7-5-15(21)6-8-18/h5-8,16-17,23-24H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNDYZPBCHALAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COCCOC2=CC=C(C=C2)F)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-(4-Fluorophenoxy)ethoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2605549.png)



![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)

![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2605563.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)
![4-{[2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-furylmethyl)cyclohexanecarboxamide](/img/structure/B2605566.png)